molecular formula C11H16O2 B7893323 1-(3-Methoxyphenyl)-2-methylpropan-2-ol

1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B7893323
M. Wt: 180.24 g/mol
InChI Key: BZEQNFVPYDJAOS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The methoxy group and the hydroxyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-methylpropan-2-ol: Similar structure with the methoxy group at the para position.

    1-(3-Hydroxyphenyl)-2-methylpropan-2-ol: Hydroxy group instead of methoxy.

    1-(3-Methoxyphenyl)-2-ethylpropan-2-ol: Ethyl group instead of methyl.

Uniqueness: 1-(3-Methoxyphenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. The presence of both the methoxy and hydroxyl groups provides a versatile platform for further chemical modifications and functionalization.

Biological Activity

1-(3-Methoxyphenyl)-2-methylpropan-2-ol, also known as a methoxy-substituted alcohol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H16O2
  • CAS Number : [specific CAS number not provided in the search results]

The methoxy group (-OCH₃) attached to the phenyl ring is known to influence the compound's biological activity, potentially enhancing its lipophilicity and interaction with biological targets.

Neuropharmacological Effects

Methoxy-substituted phenolic compounds have been studied for their neuropharmacological effects. The presence of the methoxy group can enhance the ability of such compounds to cross the blood-brain barrier, potentially influencing neurotransmitter systems. However, specific studies detailing the neuropharmacological effects of this compound are scarce.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which could lead to various biological effects.
  • Receptor Binding : The methoxy group may facilitate binding to neurotransmitter receptors or other molecular targets, modulating their activity.
  • Antioxidant Activity : Many phenolic compounds exhibit antioxidant properties, which may contribute to their biological effects.

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity (2022)Related compounds exhibited significant antibacterial activity against multiple strains with MIC values between 6-12 mg/mL .
Neuropharmacological ReviewMethoxy-substituted phenolic compounds have shown potential in affecting neurotransmitter systems but lack specific data on this compound.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEQNFVPYDJAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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